3,5-Difluoro-4-(trifluoromethyl)benzamide is classified as an organic compound, specifically a fluorinated aromatic amide. The presence of multiple fluorine atoms significantly influences its chemical properties, enhancing its stability and reactivity in various chemical reactions.
The synthesis of 3,5-difluoro-4-(trifluoromethyl)benzamide typically involves several steps, beginning with the preparation of the key intermediate, 3,5-difluoroaniline. One effective method for synthesizing this compound involves the following steps:
The molecular structure of 3,5-difluoro-4-(trifluoromethyl)benzamide features a benzene ring with two fluorine atoms positioned at the 3 and 5 positions and a trifluoromethyl group at the 4 position. The amide functional group (-C(O)NH₂) is attached directly to the benzene ring.
3,5-Difluoro-4-(trifluoromethyl)benzamide can participate in several chemical reactions typical for aromatic amides:
The mechanism of action for compounds like 3,5-difluoro-4-(trifluoromethyl)benzamide often involves interactions with biological targets such as enzymes or receptors. Fluorinated compounds are known for their ability to mimic hydrogen bonding patterns while maintaining lipophilicity:
3,5-Difluoro-4-(trifluoromethyl)benzamide has various applications across different fields:
3,5-Difluoro-4-(trifluoromethyl)benzamide (C₈H₄F₅NO, MW 225.12 g/mol) exemplifies the strategic application of fluorine in drug design [1] [7]. This compound integrates multiple fluorinated motifs—a benzamide core with difluoro (ortho to the amide) and trifluoromethyl (para) substituents—that synergistically enhance its potential as a pharmacophore. Fluorinated benzamides constitute ~18% of fluorine-containing drug candidates due to their metabolic stability and target affinity [5]. The molecular architecture of this compound enables precise modulation of electronic, steric, and hydrogen-bonding properties, making it a versatile scaffold in agrochemicals, oncology, and CNS therapeutics [2] [4].
Property | Value |
---|---|
Molecular Formula | C₈H₄F₅NO |
Molecular Weight | 225.12 g/mol |
CAS Number | Not assigned |
MDL Number | MFCD01631485 |
Topological Polar Surface Area | 43.1 Ų |
Fluorinated benzamides leverage fluorine’s unique properties to optimize drug-receptor interactions and pharmacokinetics:
Recent applications highlight their versatility:
The trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups serve distinct but complementary roles:
Conformational Lock: Ortho-CF₃ groups restrict amide bond rotation via steric crowding, preorganizing the molecule for receptor binding [4].
Difluoromethyl Group:
Hydrogen-Bond Donation: The CHF₂ group acts as a lipophilic H-bond donor (pKₐ ~26–28), crucial for interactions with carbonyl motifs in enzymes (e.g., DAAO inhibitors) [2] [6].
Table 2: Comparative Effects of Fluorinated Substituents
Substituent | Hammett σₘ | Lipophilicity (π) | Key Role | Example Application |
---|---|---|---|---|
-CF₃ | 0.43 | 0.88 | Hydrophobicity, electron withdrawal | Alpelisib (PI3Kα inhibitor) |
-CF₂H | 0.33 | 0.40 | H-bond donation, bioisosterism | DAAO inhibitors [6] |
Ortho-F | 0.34 | 0.14 | Metabolic block, conformational lock | CRBN binders [7] |
Synergistic effects arise when these groups coexist:
Compound Name | Structure | Target/Use |
---|---|---|
3,5-Difluoro-4-(trifluoromethyl)benzamide | F₂C₆H(CF₃)CONH₂ | CRBN-based PROTACs [7] |
Alpelisib | CF₃-pyridine derivative | PI3Kα inhibitor (oncology) [5] |
Ubrogepant | -CH₂CF₃ attached to piperidinone | CGRP receptor antagonist (migraine) [5] |
DAAO Inhibitor (Patent Example) | Pyridazinone-CF₃ derivative [6] | D-amino acid oxidase (schizophrenia) |
A synthetic route to related fluorinated benzamides involves:
This compound’s utility is demonstrated in DAAO inhibitors (e.g., US10463663B2), where the -CF₃ group enhances brain penetration for CNS targets [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7